molecular formula C23H27ClF2N4O3S2 B6527301 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-(pyrrolidine-1-sulfonyl)benzamide hydrochloride CAS No. 1135130-84-5

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-(pyrrolidine-1-sulfonyl)benzamide hydrochloride

Cat. No.: B6527301
CAS No.: 1135130-84-5
M. Wt: 545.1 g/mol
InChI Key: WBSCMKNKUVOPTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-(pyrrolidine-1-sulfonyl)benzamide hydrochloride is a structurally complex small molecule characterized by a benzothiazole core, a dimethylaminopropyl side chain, a pyrrolidine sulfonyl group, and a benzamide scaffold. Its hydrochloride salt form enhances solubility and bioavailability, making it a candidate for pharmaceutical applications. The compound’s design integrates multiple pharmacophores: the 4,6-difluorobenzothiazole moiety may confer metabolic stability, while the pyrrolidine sulfonyl group could enhance target binding affinity.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-pyrrolidin-1-ylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F2N4O3S2.ClH/c1-27(2)10-5-13-29(23-26-21-19(25)14-17(24)15-20(21)33-23)22(30)16-6-8-18(9-7-16)34(31,32)28-11-3-4-12-28;/h6-9,14-15H,3-5,10-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSCMKNKUVOPTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClF2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-(pyrrolidine-1-sulfonyl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C₁₃H₁₈F₂N₄O₃S
Molecular Weight: 351.37 g/mol
IUPAC Name: this compound

The compound features a benzothiazole core substituted with fluorine atoms and a sulfonamide group, which are known to enhance biological activity.

This compound exhibits various mechanisms of action:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial growth and replication, such as dihydroorotase and DNA gyrase. This inhibition disrupts the bacterial cell cycle, leading to cell death.
  • Anticancer Activity : Research indicates that derivatives of benzothiazole compounds exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways .
  • Antimicrobial Properties : The compound demonstrates antimicrobial activity against various pathogens. Its structural features allow it to interact with microbial targets effectively .

Biological Activity Data

The following table summarizes some biological activity data for related benzothiazole compounds, providing insight into the potential efficacy of this compound:

CompoundActivity TypeIC50 (μM)MIC (μM)
7aAnti-tubercular7.7 ± 0.80.08
7bAnti-tubercularNT0.32
7cAnti-tubercularNT0.32
INHStandard (Isoniazid)0.2

Note : NT = Not Tested; INH = Isoniazid .

Case Studies and Research Findings

Recent studies have highlighted the potential of benzothiazole derivatives in treating various diseases:

  • Anticancer Studies : A study demonstrated that certain benzothiazole derivatives showed significant cytotoxic effects against breast cancer cell lines with IC50 values in the micromolar range .
  • Antimicrobial Efficacy : In vitro studies revealed that compounds similar to this compound exhibited potent activity against Mycobacterium tuberculosis, making them candidates for further development as anti-tubercular agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on sulfonyl-containing triazole derivatives (e.g., compounds [7–15]) synthesized via Friedel-Crafts and nucleophilic substitution reactions. These compounds share functional groups (sulfonyl, triazole) with the target molecule but differ in core structure and substituents. Below is a systematic comparison:

Table 1: Structural and Functional Comparison

Feature Target Compound Evidence-Based Analogs (e.g., [7–9])
Core Structure Benzothiazole (4,6-difluoro-substituted) 1,2,4-Triazole
Sulfonyl Group Pyrrolidine-1-sulfonyl Phenylsulfonyl (4-X-substituted, X = H, Cl, Br)
Side Chain 3-(Dimethylamino)propyl 2,4-Difluorophenyl
Tautomerism Not observed in evidence Exists as thione-thiol tautomers (confirmed via IR and NMR)
Spectral Confirmation Unreported in evidence IR: νC=S (1247–1255 cm⁻¹), νNH (3278–3414 cm⁻¹); NMR: absence of C=O confirms cyclization
Synthetic Route Unreported in evidence Hydrazinecarbothioamide cyclization in basic media with α-halogenated ketones

Key Differences and Implications

In contrast, triazole derivatives ([7–9]) exhibit tautomerism, which may influence solubility and binding dynamics .

Sulfonyl Group :

  • The pyrrolidine sulfonyl group in the target compound introduces a basic nitrogen, possibly improving water solubility. Comparatively, phenylsulfonyl groups in analogs ([7–9]) are lipophilic, favoring membrane penetration but reducing solubility .

Side Chain Functionality: The dimethylaminopropyl chain in the target compound could act as a protonatable moiety, enhancing cellular uptake. Analogs with 2,4-difluorophenyl groups lack this property but may exhibit stronger hydrophobic interactions .

Synthetic Complexity :

  • The evidence highlights multi-step synthesis for triazole derivatives (hydrazide formation, cyclization, alkylation). The target compound’s synthesis likely involves similar sulfonylation and amidation steps but with distinct intermediates (e.g., benzothiazole precursors).

Research Findings and Limitations

Spectral Analysis

  • IR and NMR data for analogs ([4–15]) confirm tautomeric states and functional group integrity. For example, the absence of νS-H (~2500–2600 cm⁻¹) in triazoles ([7–9]) confirms thione tautomer dominance . Similar methodologies would apply to the target compound, though its unique substituents (e.g., pyrrolidine sulfonyl) may shift absorption bands.

Data Gaps

  • Pharmacokinetic parameters (e.g., LogP, half-life) and target-specific efficacy data for the target compound are absent in the evidence. Comparative studies require experimental validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.